molecular formula C17H14N2O4S B4936529 N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide CAS No. 5648-44-2

N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide

Cat. No. B4936529
CAS RN: 5648-44-2
M. Wt: 342.4 g/mol
InChI Key: FCFDPDIMMGTTPY-UHFFFAOYSA-N
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Description

N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide, also known as AD-01, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various fields of research.

Mechanism of Action

The mechanism of action of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the modulation of specific biological pathways and molecular targets. N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific biological pathway or molecular target being studied. For example, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to modulate the activity of certain enzymes involved in inflammation and oxidative stress, which may have potential applications in the treatment of various diseases. N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has also been shown to modulate the activity of certain neurotransmitter systems, which may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its unique chemical structure, high purity, and well-characterized properties. However, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide, including the development of new derivatives and analogues with improved properties and the investigation of its potential applications in various fields of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide and its potential therapeutic effects in various diseases and disorders.

Synthesis Methods

The synthesis of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide involves several steps, including the reaction of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide with allyl bromide in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been shown to have potential as a lead compound for the development of new drugs targeting specific biological pathways. In drug discovery, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been used as a tool compound to study the mechanism of action of various drugs. In neuroscience, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide has been studied for its potential to modulate the activity of specific brain regions and neurotransmitter systems.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-11-18-24(22,23)13-9-7-12(8-10-13)19-16(20)14-5-3-4-6-15(14)17(19)21/h2-10,18H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFDPDIMMGTTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367309
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide

CAS RN

5648-44-2
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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